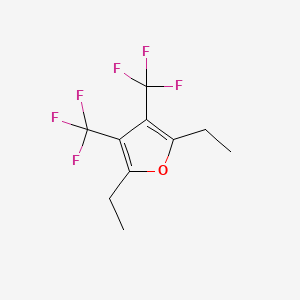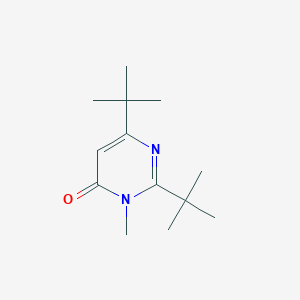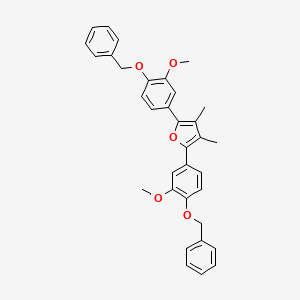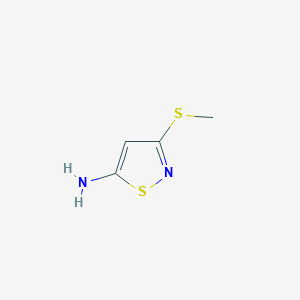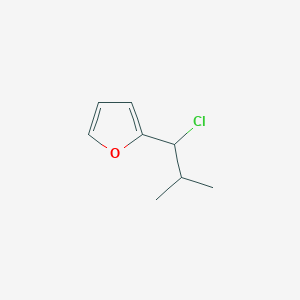
Furan, 2-(1-chloro-2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2-methylpropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound features a chloroalkyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-buten-1-ol with thionyl chloride to form 2-chloro-2-methylbutane, which is then subjected to cyclization with furan under acidic conditions . Another method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus trichloride, followed by cyclization with furan .
Industrial Production Methods
Industrial production of 2-(1-chloro-2-methylpropyl)furan typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chloro group with a diethoxyphosphoryl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
2-(1-Diethoxyphosphorylmethyl)furan: Formed from substitution reactions with sodium diethyl phosphite.
Furan Derivatives: Formed from oxidation reactions.
Alcohols and Alkanes: Formed from reduction reactions.
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)furan has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-chloro-2-methylpropyl)furan involves its interaction with molecular targets and pathways in biological systems. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities . The furan ring can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but with an ethyl group instead of a methylpropyl group.
2-(1-Bromo-2-methylpropyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-(1-Hydroxy-2-methylpropyl)furan: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
2-(1-Chloro-2-methylpropyl)furan is unique due to its specific chloroalkyl substitution, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
Properties
CAS No. |
917769-49-4 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI Key |
LTCHETGEQWBEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


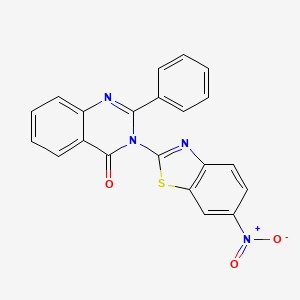

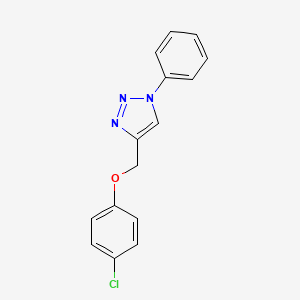
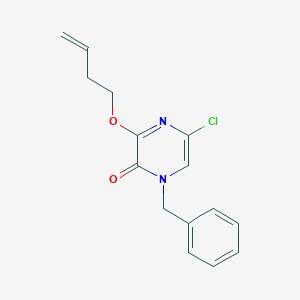
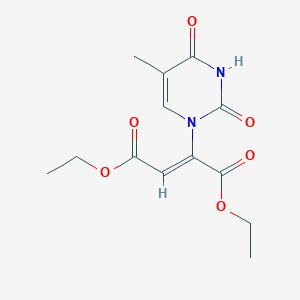
![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)
